5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine

bioisosterism solubility enhancement medicinal chemistry optimization

Fragment-based drug discovery demands 3D building blocks with tunable properties. 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine (CAS 1600802-65-0) combines an oxetane ring for enhanced solubility and metabolic stability with a C5-bromo handle for Suzuki-Miyaura elaboration. • Oxetane increases solubility 4- to >4000-fold vs gem-dimethyl analogs • C5-bromo enables chemoselective cross-coupling distinct from C3-substituted analogs • C4-methyl modulates pyridine electronics and steric environment Supplied at ≥95% purity; global shipping for fragment-to-lead campaigns.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 1600802-65-0
Cat. No. B1459261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine
CAS1600802-65-0
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)OC2COC2
InChIInChI=1S/C9H10BrNO2/c1-6-2-9(11-3-8(6)10)13-7-4-12-5-7/h2-3,7H,4-5H2,1H3
InChIKeyNBLDYNAVCKPXQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine – Overview


5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine (CAS 1600802-65-0) is a heterocyclic building block featuring a pyridine core substituted with a bromo group at the 5-position, a methyl group at the 4-position, and an oxetanyl ether moiety at the 2-position. The molecule combines a C5-bromo handle for transition metal-catalyzed cross-coupling reactions with an oxetane ring that imparts three-dimensionality and polarity desirable for fragment-based drug discovery and lead optimization campaigns. The oxetane motif serves as a bioisosteric replacement for gem-dimethyl and carbonyl groups, enabling modulation of physicochemical properties including aqueous solubility (increase by a factor of 4 to >4000 upon substitution of gem-dimethyl) and metabolic stability without significant molecular weight expansion [1] [2].

5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine: No Direct Analogs


In-class compounds bearing oxetane-pyridine scaffolds exhibit critical differentiation in substitution pattern, halogen identity, and connectivity that precludes simple interchangeability. The target compound's C5-bromo substitution at the pyridine ring enables Suzuki-Miyaura cross-coupling chemoselectivity distinct from C3-bromo or iodo analogs, while its C4-methyl group influences both the electronic character of the pyridine ring and the steric environment at the coupling site. Additionally, the oxetane ring's attachment at the C2-position via an ether linkage—rather than direct C-C bond attachment found in 5-bromo-2-(oxetan-3-yl)pyridine analogs—introduces conformational flexibility and modulates the pKa of the proximal pyridine nitrogen. The position-specific effects of oxetane incorporation on LogD, aqueous solubility, and metabolic clearance are well-documented in the literature, with pKa modulation of up to 1–2 units observed depending on the distance between the oxetane oxygen and the basic center [1] [2].

5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine Differentiation Evidence


Solubility Enhancement by Oxetane Bioisosterism

The oxetane moiety incorporated in 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine functions as a validated bioisostere for gem-dimethyl groups. In systematic matched molecular pair analyses, substitution of a gem-dimethyl group with an oxetane ring increases aqueous solubility by a factor ranging from 4-fold to greater than 4000-fold, depending on the specific molecular context, while simultaneously reducing the rate of metabolic degradation in most cases examined [1] [2]. This differentiation is critical when selecting building blocks for lead optimization where a gem-dimethyl-containing analog (e.g., a 5-bromo-4-methyl-2-(tert-butoxy)pyridine or similar alkoxy congener) would exhibit substantially lower aqueous solubility and potentially higher metabolic liability.

bioisosterism solubility enhancement medicinal chemistry optimization physicochemical property modulation

LogD Reduction via Oxetane Incorporation

Oxetanes have been demonstrated as effective replacements for tert-butyl groups in medicinal chemistry optimization, resulting in significant reduction of lipophilicity (LogD) and improved metabolic stability compared to the parent tert-butyl-containing compound [1]. In the context of 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine, the oxetane ether moiety at the C2-position confers lower LogD relative to what would be observed with a corresponding tert-butyl ether analog. Literature precedent indicates that oxetane substitution proximal to basic centers can modulate pKa by approximately 1–2 units depending on distance and solvation effects, contributing further to the compound's differentiated physicochemical profile [2].

lipophilicity modulation LogD optimization drug-likeness oxetane bioisosterism

Site-Selective Suzuki-Miyaura Coupling at C5-Bromo

The bromo substituent at the C5-position of 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine serves as a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings [1] [2]. In direct comparison to the iodo analog (3-iodo-2-(oxetan-3-yloxy)pyridine, CAS 1958101-74-0), the bromo derivative offers a balance between sufficient reactivity for efficient coupling and enhanced stability during storage and handling. The C4-methyl group adjacent to the C5-bromo position introduces steric and electronic modulation that influences coupling partner selectivity and reaction kinetics relative to the unsubstituted 5-bromo-2-(oxetan-3-yloxy)pyridine analog (CAS 1600912-06-8) .

cross-coupling Suzuki-Miyaura halogen reactivity building block diversification medicinal chemistry synthesis

Ether-Linked Oxetane: Conformation and pKa Modulation

The oxetane ring in 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine is attached to the pyridine core via an ether linkage at the C2-position (oxetan-3-yloxy). This connectivity differs fundamentally from directly C-C linked oxetane analogs such as 3-bromo-5-(oxetan-3-yl)pyridine or 2-bromo-5-(oxetan-3-yl)pyridine. The ether oxygen introduces a rotatable bond and a hydrogen bond acceptor site that is absent in directly C-C linked congeners, altering both the three-dimensional conformational landscape and the electronic environment of the pyridine nitrogen. Literature analyses of oxetane-containing building blocks indicate that the distance between the oxetane oxygen and basic centers modulates pKa by up to 1–2 units, with the ether-linked configuration providing greater spatial separation and distinct solvation patterns [1] [2].

oxetane connectivity ether linkage conformational analysis pKa modulation 3D molecular topology

C4-Methyl Substitution: Electronic and Steric Effects

The C4-methyl group on 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine exerts an electron-donating inductive effect (+I) and a weak hyperconjugative effect that increases electron density on the pyridine ring relative to the unsubstituted analog 5-bromo-2-(oxetan-3-yloxy)pyridine (CAS 1600912-06-8). This electronic perturbation influences the basicity of the pyridine nitrogen, the electrophilicity of the C5-bromo position toward oxidative addition in cross-coupling reactions, and the overall polarity of the molecule. Additionally, the C4-methyl group introduces steric bulk adjacent to the C5-bromo site, which can influence coupling partner approach trajectories and reaction rates in Pd-catalyzed transformations [1].

methyl substitution effects pyridine electronics steric modulation regioselectivity building block differentiation

5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine Applications


Fragment-Based Drug Discovery with High Fsp³

This compound is optimally deployed in fragment-based drug discovery programs where three-dimensionality (high Fsp³ fraction) and polarity are prioritized. The oxetane ring confers marked three-dimensional character and high polarity at low molecular weight (MW = 258.11 g/mol), while the bromo handle enables subsequent fragment elaboration via cross-coupling. The validated bioisosteric relationship between oxetanes and gem-dimethyl/carbonyl groups [1] supports use of this building block for systematic physicochemical property optimization in fragment-to-lead campaigns.

Lead Optimization: Solubility and LogD Improvement

In lead optimization contexts where reducing lipophilicity and improving aqueous solubility are primary objectives, 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine provides a synthetic entry point to oxetane-containing analogs. The oxetane motif's documented ability to reduce LogD relative to tert-butyl analogs [1] and increase aqueous solubility by 4- to >4000-fold versus gem-dimethyl comparators [2] directly supports its selection over non-oxetane alkoxy-pyridine building blocks when developability optimization is required.

SAR Exploration via Suzuki-Miyaura Diversification

The C5-bromo substituent makes this compound suitable for parallel synthesis libraries via Suzuki-Miyaura cross-coupling with diverse aryl/heteroaryl boronic acids. The C4-methyl group provides a differentiated electronic environment compared to the unsubstituted analog 5-bromo-2-(oxetan-3-yloxy)pyridine, enabling exploration of SAR that may not be accessible with the simpler scaffold [1]. This is particularly valuable for medicinal chemistry teams seeking to rapidly diversify an oxetane-containing core while systematically probing substituent effects.

Metabolic Stability Optimization in Early Discovery

Oxetane-containing compounds have demonstrated improved metabolic stability in microsomal assays compared to gem-dimethyl and carbonyl-containing analogs [1]. Procurement of 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine enables incorporation of this metabolically stable motif at an early synthetic stage, supporting developability-driven design strategies where metabolic clearance reduction is a primary optimization goal [2].

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